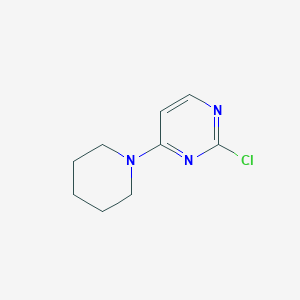

2-Chloro-4-(piperidin-1-yl)pyrimidine

Description

The exact mass of the compound 2-Chloro-4-(piperidin-1-yl)pyrimidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13343. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-4-(piperidin-1-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-(piperidin-1-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-piperidin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3/c10-9-11-5-4-8(12-9)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWPHKLNTWDUPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60279598 | |

| Record name | 2-Chloro-4-(piperidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5429-00-5 | |

| Record name | 5429-00-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-4-(piperidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-(piperidin-1-yl)pyrimidine: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential biological significance of the heterocyclic compound 2-Chloro-4-(piperidin-1-yl)pyrimidine. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry, drug discovery, and organic synthesis.

Chemical Identity and Properties

2-Chloro-4-(piperidin-1-yl)pyrimidine, identified by the CAS Number 5429-00-5, is a substituted pyrimidine derivative. The core structure consists of a pyrimidine ring chlorinated at the 2-position and substituted with a piperidinyl group at the 4-position.

Physicochemical Properties

A summary of the known physical and chemical properties of 2-Chloro-4-(piperidin-1-yl)pyrimidine is presented in the table below. At present, specific quantitative data for melting point, boiling point, and spectral characteristics are not extensively reported in publicly available literature.

| Property | Value | Reference |

| CAS Number | 5429-00-5 | [1] |

| Molecular Formula | C₉H₁₂ClN₃ | [1] |

| Molecular Weight | 197.66 g/mol | [1] |

| Appearance | Off-white to light yellow solid | [1] |

| Solubility | Slightly soluble in chloroform and methanol | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis of 2-Chloro-4-(piperidin-1-yl)pyrimidine

The synthesis of 2-Chloro-4-(piperidin-1-yl)pyrimidine typically involves the nucleophilic aromatic substitution of a di-chlorinated pyrimidine precursor. The general strategy leverages the differential reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring.

General Reaction Scheme

The most plausible synthetic route to 2-Chloro-4-(piperidin-1-yl)pyrimidine is the reaction of 2,4-dichloropyrimidine with piperidine. In this reaction, the piperidine acts as a nucleophile, displacing one of the chlorine atoms on the pyrimidine ring. Generally, the C4 position of 2,4-dichloropyrimidine is more susceptible to nucleophilic attack than the C2 position.

DOT Script for Synthesis Workflow

Caption: General synthesis workflow for 2-Chloro-4-(piperidin-1-yl)pyrimidine.

Plausible Experimental Protocol

Step 1: Synthesis of an Intermediate (if necessary)

This step might involve the preparation of a more reactive or selectively substituted pyrimidine precursor if the direct reaction of 2,4-dichloropyrimidine is not efficient or selective.

Step 2: Nucleophilic Substitution with Piperidine

-

Reaction Setup: A solution of the pyrimidine precursor (e.g., 2,4-dichloropyrimidine) in a suitable solvent (e.g., methanol, ethanol, or an aprotic solvent like DMF) would be prepared in a reaction vessel equipped with a stirrer and a condenser.

-

Addition of Reagents: Piperidine, along with a base (e.g., triethylamine, potassium carbonate) to neutralize the HCl byproduct, would be added to the reaction mixture. The molar ratio of piperidine to the pyrimidine precursor would likely be stoichiometric or in slight excess.

-

Reaction Conditions: The reaction mixture would be heated to reflux for a period of time, typically monitored by thin-layer chromatography (TLC) to determine the completion of the reaction.

-

Work-up and Purification: Upon completion, the reaction mixture would be cooled, and the solvent removed under reduced pressure. The residue would then be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer would be washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product would then be purified by column chromatography on silica gel to yield the pure 2-Chloro-4-(piperidin-1-yl)pyrimidine.

Microwave-assisted synthesis could also be a viable and potentially more efficient alternative, as it has been shown to be effective for the synthesis of similar 2-amino-4-chloro-pyrimidine derivatives[3].

Biological Activity and Potential Applications

The biological activities of 2-Chloro-4-(piperidin-1-yl)pyrimidine have not been extensively characterized in the public domain. However, the pyrimidine scaffold is a well-established pharmacophore found in a wide range of biologically active molecules, including anticancer, antimicrobial, and antiviral agents[4]. The presence of the piperidine moiety may also influence its pharmacological profile, as piperidine rings are common in many neurologically active compounds[3].

Given the structural similarities to other biologically active pyrimidines, 2-Chloro-4-(piperidin-1-yl)pyrimidine could be a valuable intermediate for the synthesis of novel therapeutic agents. Further biological evaluation is warranted to explore its potential as an anticancer, antimicrobial, or antiviral agent. For instance, related 4-chloro-2-(piperidin-1-yl)pyrimidine has been noted for its potential antimicrobial and anticancer activities[3].

Future Directions

To fully elucidate the potential of 2-Chloro-4-(piperidin-1-yl)pyrimidine, further research is required in the following areas:

-

Development of a robust and high-yielding synthesis protocol: A detailed and optimized experimental procedure would facilitate its availability for further studies.

-

Comprehensive characterization: Detailed spectroscopic analysis, including ¹H NMR, ¹³C NMR, and mass spectrometry, is essential to confirm its structure and purity. Determination of its melting point is also a key physical property to be established.

-

Biological screening: A broad biological screening program should be undertaken to identify any potential therapeutic activities. This could include assays for anticancer, antimicrobial, antiviral, and other pharmacological effects.

-

Mechanism of action studies: Should any significant biological activity be identified, further studies to elucidate the underlying mechanism of action and potential signaling pathways involved would be crucial for its development as a therapeutic lead.

References

- 1. 5429-00-5 CAS MSDS (2-CHLORO-4-PIPERIDIN-1-YL-PYRIMIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

- 3. Buy 4-Chloro-2-(piperidin-1-yl)pyrimidine | 24192-95-8 [smolecule.com]

- 4. sphinxsai.com [sphinxsai.com]

A Comprehensive Technical Guide to 2-Chloro-4-(piperidin-1-yl)pyrimidine: A Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-(piperidin-1-yl)pyrimidine is a heterocyclic compound of significant interest in the field of medicinal chemistry and organic synthesis. Its unique structural features, particularly the reactive chlorine atom at the 2-position and the piperidine moiety at the 4-position of the pyrimidine ring, make it a valuable building block for the synthesis of a diverse range of complex molecules with potential therapeutic applications. This technical guide provides an in-depth overview of the synthesis, properties, and applications of 2-Chloro-4-(piperidin-1-yl)pyrimidine, with a focus on its role in the development of novel drug candidates, particularly kinase inhibitors. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate its use in the laboratory.

Introduction

The pyrimidine scaffold is a ubiquitous motif in numerous biologically active compounds, including natural products and synthetic drugs.[1] The introduction of various substituents onto the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. 2-Chloro-4-(piperidin-1-yl)pyrimidine, with its distinct substitution pattern, serves as a key intermediate in the construction of more elaborate molecular architectures. The presence of a chlorine atom at the C2 position provides a reactive handle for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups.[2] Concurrently, the piperidine ring at the C4 position can influence the molecule's solubility, lipophilicity, and conformational flexibility, all of which are critical parameters in drug design.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of 2-Chloro-4-(piperidin-1-yl)pyrimidine is essential for its effective utilization in synthesis.

Table 1: Physicochemical Properties of 2-Chloro-4-(piperidin-1-yl)pyrimidine

| Property | Value | Reference |

| CAS Number | 5429-00-5 | [3] |

| Molecular Formula | C₉H₁₂ClN₃ | - |

| Molecular Weight | 197.66 g/mol | - |

| Appearance | Not explicitly found, but likely a solid | - |

| Melting Point | Data not available in searched results | - |

| Boiling Point | Data not available in searched results | - |

| Solubility | Data not available in searched results | - |

Characterization Data:

While specific spectral data for 2-Chloro-4-(piperidin-1-yl)pyrimidine was not explicitly found in the searched literature, the expected spectroscopic signatures can be predicted based on its structure.

-

¹H NMR: Signals corresponding to the protons on the pyrimidine ring and the piperidine ring would be expected. The chemical shifts would be influenced by the electron-withdrawing nature of the chlorine atom and the nitrogen atoms in the pyrimidine ring.

-

¹³C NMR: Resonances for the nine carbon atoms would be present, with the carbon atoms attached to chlorine and nitrogen atoms appearing at characteristic downfield shifts.

-

IR Spectroscopy: Characteristic absorption bands for C-Cl, C-N, and C=N stretching vibrations, as well as aromatic C-H bending, would be observed.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 197 and 199 in an approximate 3:1 ratio, characteristic of the presence of a single chlorine atom.

Synthesis of 2-Chloro-4-(piperidin-1-yl)pyrimidine

The synthesis of 2-Chloro-4-(piperidin-1-yl)pyrimidine typically involves the selective nucleophilic aromatic substitution (SNAr) reaction on a di-substituted pyrimidine precursor. The most common starting material is 2,4-dichloropyrimidine. The regioselectivity of the substitution (at C2 or C4) is a critical aspect of the synthesis. Generally, the chlorine atom at the 4-position of the pyrimidine ring is more susceptible to nucleophilic attack than the one at the 2-position.[2]

General Reaction Scheme

Caption: General reaction scheme for the synthesis of 2-Chloro-4-(piperidin-1-yl)pyrimidine.

Detailed Experimental Protocol (Proposed)

While a specific published protocol for the synthesis of 2-Chloro-4-(piperidin-1-yl)pyrimidine was not found in the search results, a plausible experimental procedure can be derived from general knowledge of SNAr reactions on dichloropyrimidines.

Materials:

-

2,4-Dichloropyrimidine

-

Piperidine

-

A suitable solvent (e.g., ethanol, isopropanol, or acetonitrile)

-

A base (e.g., triethylamine or potassium carbonate) to neutralize the HCl generated.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloropyrimidine (1 equivalent) in the chosen solvent.

-

Add piperidine (1 to 1.2 equivalents) to the solution.

-

Add the base (1.5 to 2 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 2-Chloro-4-(piperidin-1-yl)pyrimidine.

Note: The reaction conditions, including solvent, temperature, and reaction time, may need to be optimized to achieve the best yield and selectivity.

Applications in Organic Synthesis

2-Chloro-4-(piperidin-1-yl)pyrimidine is a valuable building block for the synthesis of a variety of more complex molecules, particularly in the realm of medicinal chemistry. The reactive 2-chloro substituent allows for the introduction of diverse functionalities through nucleophilic substitution, while the piperidine moiety can contribute to the overall pharmacological profile of the final compound.

Synthesis of Kinase Inhibitors

A significant application of chloropyrimidine derivatives is in the development of kinase inhibitors.[4][5][6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer.[6] The pyrimidine core can serve as a scaffold that mimics the adenine part of ATP, the natural substrate for kinases.

Caption: Workflow for the synthesis of kinase inhibitors using 2-Chloro-4-(piperidin-1-yl)pyrimidine.

The 2-chloro group can be displaced by various nucleophiles, such as amines, to introduce side chains that can interact with specific residues in the kinase active site, thereby achieving potency and selectivity. For example, compounds with a 2-amino-4-(piperidin-1-yl)pyrimidine core have been investigated as IKK-2 inhibitors.[5]

Other Potential Applications

The versatility of the 2-chloro-4-(piperidin-1-yl)pyrimidine building block extends beyond kinase inhibitors. Pyrimidine derivatives have shown a wide range of biological activities, including:

-

Anticancer: Many pyrimidine-based compounds have demonstrated potent anticancer activity through various mechanisms.[7]

-

Antimicrobial: Pyrimidine derivatives have been explored for their antibacterial and antifungal properties.

-

Antiviral: Certain pyrimidine analogs are effective antiviral agents.

-

Central Nervous System (CNS) Activity: The pyrimidine scaffold is present in drugs targeting the CNS.[1]

Conclusion

2-Chloro-4-(piperidin-1-yl)pyrimidine is a strategically important building block in organic synthesis, particularly for the development of novel therapeutic agents. Its synthesis, primarily through the selective nucleophilic substitution of 2,4-dichloropyrimidine, provides a versatile platform for the introduction of diverse functionalities. While specific experimental and characterization data remain to be fully documented in readily available literature, its potential applications, especially in the synthesis of kinase inhibitors, are significant. This guide provides a foundational understanding for researchers and drug development professionals to effectively utilize this valuable chemical entity in their synthetic endeavors. Further research into the optimization of its synthesis and the exploration of its full potential in medicinal chemistry is warranted.

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]

- 3. 5429-00-5 CAS MSDS (2-CHLORO-4-PIPERIDIN-1-YL-PYRIMIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Emerging Therapeutic Potential of 2-Chloro-4-(piperidin-1-yl)pyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives of 2-chloro-4-(piperidin-1-yl)pyrimidine have garnered significant interest as a versatile platform for the development of novel therapeutics. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this promising class of compounds, with a particular focus on their potential as anticancer agents and kinase inhibitors.

Quantitative Biological Activity

The biological evaluation of 2-substituted-4-(piperidin-1-yl)pyrimidine derivatives has revealed a broad spectrum of activities, particularly against cancer cell lines and protein kinases. The following tables summarize key quantitative data from various studies, highlighting the structure-activity relationships (SAR) and the therapeutic potential of these compounds.

Table 1: Anticancer Activity of 2,4-Disubstituted Pyrimidine Derivatives

| Compound ID | 2-Substituent | 4-Substituent | Cancer Cell Line | IC50 / EC50 (µM) | Citation |

| Series 1a | 2-Anilino | 4-(Piperidin-1-yl) | A549 (Lung) | 2.14 | [1] |

| HCT-116 (Colon) | 3.59 | [1] | |||

| PC-3 (Prostate) | 5.52 | [1] | |||

| MCF-7 (Breast) | 3.69 | [1] | |||

| Series 1b | 2-(4-Methylpiperazin-1-yl) | 4-Chloro | HCT116 (Colon) | 209.17 | [2] |

| MCF7 (Breast) | 221.91 | [2] | |||

| Series 1c | 2-(4-Bromophenylpiperazin-1-yl) | 4-Chloro | HCT116 (Colon) | 89.24 | [2] |

| MCF7 (Breast) | 89.37 | [2] | |||

| Series 2a | 2-Anilino | 4-(1-Methyl-1H-pyrazol-4-yl) | HCT-116 (Colon) | 0.052 (GI50) | [3] |

| HT-29 (Colon) | 0.038 (GI50) | [3] | |||

| A549 (Lung) | 0.043 (GI50) | [3] | |||

| HeLa (Cervical) | 0.038 (GI50) | [3] | |||

| RDS 3442 Analog (2a) | 2-Anilino | 6-Benzylamino | Various | 4 - 8 | [4] |

Table 2: Kinase Inhibitory Activity of 2,4-Disubstituted Pyrimidine Derivatives

| Compound ID | 2-Substituent | 4-Substituent | Target Kinase | IC50 / Ki (nM) | Citation |

| CDKI-73 Analog (9) | 2-Anilino | 4-(1-Methyl-1H-pyrazol-4-yl) | CDK2/cyclin E | 23 (Ki) | [3] |

| CDKI-73 Analog (19) | 2-(4-Methylanilino) | 4-(1-Methyl-1H-pyrazol-4-yl) | CDK2/cyclin E | 1 (Ki) | [3] |

| VEGFR2/CDK2 Inhibitor (6b) | 2-Anilino derivative | Fused pyrimidine system | VEGFR2 | 200 | [3] |

| CDK2 | 458 | [3] |

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the evaluation of novel chemical entities. This section provides protocols for key assays used to determine the biological activity of 2-chloro-4-(piperidin-1-yl)pyrimidine derivatives.

General Synthesis of 2-Substituted-4-(piperidin-1-yl)pyrimidine Derivatives

The synthesis of the target compounds typically starts from the commercially available 2,4-dichloropyrimidine. A selective nucleophilic substitution at the more reactive C4 position with piperidine yields the key intermediate, 2-chloro-4-(piperidin-1-yl)pyrimidine. Subsequent substitution of the remaining chlorine atom at the C2 position with various nucleophiles (e.g., anilines, hydrazines, amines) affords the desired 2,4-disubstituted pyrimidine derivatives.

dot

Caption: General synthetic route to 2,4-disubstituted pyrimidine derivatives.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[5][6][7][8][9]

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Multichannel pipettor

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO) for a specified duration (e.g., 48 or 72 hours).

-

Following the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

dot

Caption: Workflow of the MTT cell viability assay.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a luminescence-based assay to measure the inhibition of a specific kinase, such as EGFR. The assay quantifies the amount of ATP remaining after the kinase reaction; a higher luminescence signal indicates greater inhibition of kinase activity.[10][11][12]

Materials:

-

384-well, white, flat-bottom assay plates

-

Recombinant kinase (e.g., EGFR)

-

Kinase reaction buffer

-

Peptide substrate specific for the kinase

-

ATP

-

Test compounds in DMSO

-

Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

-

Multichannel pipettor

-

Luminescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Dispense a small volume of the diluted compounds into the wells of the 384-well plate. Include a DMSO-only control (0% inhibition) and a known potent inhibitor as a positive control.

-

Prepare a kinase reaction mixture containing the kinase, its specific peptide substrate, and ATP in the kinase reaction buffer.

-

Initiate the kinase reaction by adding the reaction mixture to the wells containing the compounds.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the remaining ATP by adding the ATP detection reagent to each well.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure the luminescence intensity using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value.

dot

Caption: Workflow for a luminescence-based kinase inhibition assay.

Signaling Pathways

Derivatives of 2-chloro-4-(piperidin-1-yl)pyrimidine have been shown to target key signaling pathways implicated in cancer and other diseases. Understanding these pathways is crucial for elucidating the mechanism of action of these compounds and for designing more potent and selective inhibitors.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[11] Dysregulation of the EGFR signaling pathway is a common feature in many cancers. Inhibitors targeting EGFR can block downstream signaling cascades, such as the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, thereby inducing apoptosis and inhibiting tumor growth.

dot

Caption: Inhibition of the EGFR signaling pathway by 2,4-disubstituted pyrimidines.

CDK2 and Cell Cycle Regulation

Cyclin-dependent kinase 2 (CDK2), in association with its regulatory partner cyclin E, is a key driver of the G1/S phase transition of the cell cycle.[3] Overexpression or aberrant activation of CDK2 is frequently observed in cancer, leading to uncontrolled cell proliferation. Inhibitors of CDK2 can arrest the cell cycle at the G1/S checkpoint by preventing the phosphorylation of key substrates like the retinoblastoma protein (Rb), ultimately leading to apoptosis.

References

- 1. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. ajrcps.com [ajrcps.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. benchchem.com [benchchem.com]

- 12. promega.com [promega.com]

The Medicinal Chemistry of 2-Chloro-4-(piperidin-1-yl)pyrimidine: A Core Scaffold for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine ring is a foundational heterocyclic scaffold in medicinal chemistry, integral to the structure of nucleic acids and numerous therapeutic agents. Its versatile nature allows for extensive functionalization, leading to compounds with a wide array of biological activities. Among the vast landscape of pyrimidine derivatives, "2-Chloro-4-(piperidin-1-yl)pyrimidine" emerges as a key intermediate and a core structural motif in the design of novel therapeutics. The strategic placement of a reactive chlorine atom at the 2-position and a piperidine moiety at the 4-position provides a unique combination of chemical reactivity and structural features that have been exploited in the development of kinase inhibitors, anticancer agents, and other biologically active molecules.

This technical guide provides a comprehensive overview of the synthesis, known biological activities, and therapeutic potential of the 2-chloro-4-(piperidin-1-yl)pyrimidine scaffold and its close analogs. It includes detailed experimental protocols, a summary of quantitative biological data for related compounds, and visualizations of relevant signaling pathways to aid researchers in the exploration and application of this important chemical entity.

Synthesis of 2-Chloro-4-(piperidin-1-yl)pyrimidine

The synthesis of 2-chloro-4-(piperidin-1-yl)pyrimidine is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry. The starting material for this synthesis is the readily available 2,4-dichloropyrimidine. The differential reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring is a key aspect of this synthesis. Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position. This regioselectivity allows for the controlled, stepwise introduction of different nucleophiles.

General Synthetic Workflow

The synthesis involves the reaction of 2,4-dichloropyrimidine with piperidine. The nucleophilic piperidine preferentially displaces the chlorine atom at the C4 position.

Caption: Synthetic route to 2-Chloro-4-(piperidin-1-yl)pyrimidine.

Experimental Protocols

Synthesis of 2-Chloro-4-(piperidin-1-yl)pyrimidine and 4-Chloro-2-(piperidin-1-yl)pyrimidine [1]

This protocol describes the synthesis of a mixture of the two title compounds from 2,4-dichloropyrimidine and piperidine.

-

Materials:

-

2,4-Dichloropyrimidine (2.5 g, 16.78 mmol)

-

Piperidine (1.56 mL, 17.081 mmol)

-

Triethylamine (2.33 mL, 16.78 mmol)

-

Anhydrous 1,4-dioxane (16 mL)

-

Argon atmosphere

-

-

Procedure:

-

Dissolve 2,4-dichloropyrimidine in anhydrous 1,4-dioxane under an argon atmosphere.

-

Add triethylamine dropwise to the reaction mixture at room temperature.

-

Add piperidine dropwise to the reaction mixture.

-

The reaction progress should be monitored by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture can be worked up by standard procedures, likely involving filtration of the triethylamine hydrochloride salt and removal of the solvent under reduced pressure.

-

The resulting crude product will be a mixture of 2-Chloro-4-(piperidin-1-yl)pyrimidine and 4-Chloro-2-(piperidin-1-yl)pyrimidine, which can be separated by column chromatography.

-

Biological Activities and Therapeutic Potential

Kinase Inhibition

The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif in kinase inhibitors, capable of forming key hydrogen bonds with the kinase hinge region, a critical component of the ATP-binding site. The chlorine atom at the 2-position of 2-chloro-4-(piperidin-1-yl)pyrimidine can serve as a leaving group for the introduction of various amine-containing fragments to generate libraries of potential kinase inhibitors.

Table 1: Kinase Inhibitory Activity of Representative 2,4-Disubstituted Pyrimidine Derivatives

| Compound ID | Target Kinase | IC50 (µM) | Reference |

| Dasatinib | Pan-Src kinase | - | [2] |

| Compound 6c | EGFR-TK | 0.9 ± 0.03 | [3] |

| Compound 10b | EGFR-TK | 0.7 ± 0.02 | [3] |

| Compound A23 | EGFRDel19/T790M/C797S | 0.133 | [4] |

Note: The compounds listed are analogs and do not represent "2-Chloro-4-(piperidin-1-yl)pyrimidine" itself, but illustrate the potential of the scaffold.

Anticancer Activity

The inhibition of key kinases involved in cancer cell proliferation and survival makes the 2,4-disubstituted pyrimidine scaffold a valuable starting point for the development of novel anticancer agents. The piperidine moiety can contribute to the overall physicochemical properties of the molecule, influencing its solubility, cell permeability, and metabolic stability.

Table 2: Cytotoxic Activity of Representative Pyrimidine Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference |

| Compound 6c | MCF-7 (Breast Cancer) | 37.7 ± 3.6 | [3] |

| Compound 10b | MCF-7 (Breast Cancer) | 31.8 ± 2.0 | [3] |

| Compound A23 | H1975 (NSCLC) | 0.52 ± 0.03 | [4] |

Note: The compounds listed are analogs and do not represent "2-Chloro-4-(piperidin-1-yl)pyrimidine" itself, but illustrate the potential of the scaffold.

Signaling Pathways

The therapeutic effects of pyrimidine-based kinase inhibitors are mediated through the modulation of intracellular signaling pathways that are often dysregulated in diseases like cancer. A prominent example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell growth, proliferation, and survival.

Caption: Simplified EGFR signaling pathway and the point of inhibition by pyrimidine derivatives.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of "2-Chloro-4-(piperidin-1-yl)pyrimidine" and its derivatives, standardized in vitro assays are employed.

Kinase Inhibition Assay Protocol (Luminescence-Based)[5]

This protocol outlines a general method for determining the inhibitory activity of a compound against a specific kinase.

-

Principle: The assay measures the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in a higher concentration of ATP, leading to a stronger luminescent signal.

-

Materials:

-

384-well assay plates

-

Test compound (e.g., a derivative of 2-Chloro-4-(piperidin-1-yl)pyrimidine) serially diluted in DMSO

-

Kinase (e.g., EGFR, JAK2)

-

Kinase substrate (peptide or protein)

-

ATP

-

Assay buffer

-

ATP detection reagent (e.g., Kinase-Glo®)

-

Plate reader capable of measuring luminescence

-

-

Procedure:

-

Add diluted test compounds to the wells of the 384-well plate. Include vehicle (DMSO) and positive controls.

-

Prepare a kinase reaction mixture containing the kinase, substrate, and assay buffer.

-

Initiate the reaction by adding the kinase reaction mixture to the wells.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction and generate a luminescent signal by adding the ATP detection reagent.

-

Measure the luminescence intensity using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

-

Cytotoxicity Assay Protocol (MTT Assay)[6]

This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be measured spectrophotometrically.

-

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest (e.g., MCF-7, H1975)

-

Cell culture medium

-

Test compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

Structure-Activity Relationship (SAR)

While a detailed SAR for "2-Chloro-4-(piperidin-1-yl)pyrimidine" is not established, general trends can be inferred from related 2,4-disubstituted pyrimidine series.

-

The 2-Position: The chlorine atom at this position is a key handle for synthetic diversification. Replacing it with various substituted anilines or other amine-containing fragments is a common strategy to modulate kinase selectivity and potency. The nature of the substituent at this position directly influences the interaction with the kinase hinge region.

-

The 4-Position: The piperidine ring at this position often occupies the solvent-exposed region of the ATP-binding pocket. Modifications to the piperidine ring, such as substitution, can be used to fine-tune the compound's physicochemical properties, including solubility and metabolic stability, and can also introduce additional interactions with the target protein.

-

The Pyrimidine Core: The pyrimidine ring itself serves as the central scaffold, correctly orienting the substituents for optimal interaction with the biological target.

Conclusion

"2-Chloro-4-(piperidin-1-yl)pyrimidine" is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the strategic positioning of its functional groups make it an attractive starting point for the development of novel therapeutic agents. While direct biological data for this specific compound is limited, the extensive research on related 2,4-disubstituted pyrimidines, particularly in the field of kinase inhibition and oncology, highlights the significant potential of this scaffold. The experimental protocols and biological context provided in this guide are intended to facilitate further research and drug discovery efforts centered around this promising chemical core. Future investigations into the specific biological activities of "2-Chloro-4-(piperidin-1-yl)pyrimidine" and the systematic exploration of its derivatives are warranted to fully unlock its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel bioactive 2-phenyl-4-aminopyrimidine derivatives as EGFRDel19/T790M/C797S inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-4-(piperidin-1-yl)pyrimidine: Molecular Structure, Characterization, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, characterization, and potential biological significance of the heterocyclic compound 2-Chloro-4-(piperidin-1-yl)pyrimidine. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide presents a combination of established information for closely related analogs and predicted data to offer a robust resource for researchers.

Molecular Structure and Properties

2-Chloro-4-(piperidin-1-yl)pyrimidine is a substituted pyrimidine with a piperidine ring attached at the C4 position and a chlorine atom at the C2 position. The core pyrimidine structure is a fundamental building block in numerous biologically active molecules, including nucleic acids and various pharmaceuticals.

Chemical Identity:

| Property | Value |

| IUPAC Name | 2-Chloro-4-(piperidin-1-yl)pyrimidine |

| CAS Number | 5429-00-5[1] |

| Molecular Formula | C₉H₁₂ClN₃[1] |

| Molecular Weight | 197.66 g/mol [1] |

| Canonical SMILES | C1CCN(CC1)C2=NC=CC(=N2)Cl |

| InChI Key | Not available in search results. |

Predicted Physicochemical Properties:

| Property | Predicted Value |

| Melting Point | Not available |

| Boiling Point | Not available |

| LogP | ~2.5 (estimated) |

| pKa | ~4.5 (estimated for the pyrimidine ring) |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

The synthesis would likely proceed via a nucleophilic aromatic substitution reaction, where one of the chlorine atoms of 2,4-dichloropyrimidine is selectively displaced by piperidine. The chlorine atom at the C4 position is generally more susceptible to nucleophilic attack than the one at the C2 position.

Figure 1: Proposed synthesis of 2-Chloro-4-(piperidin-1-yl)pyrimidine.

Detailed Experimental Protocol (Proposed):

This protocol is adapted from a general method for the synthesis of 2-amino-4-chloro-pyrimidine derivatives and should be optimized for the specific reactants.[2]

-

Reaction Setup: To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol (10 mL/mmol), add piperidine (1.1 eq).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the reaction mixture to scavenge the HCl byproduct.

-

Reaction Conditions: The reaction mixture can be stirred at room temperature or gently heated (e.g., to 60-80 °C) to facilitate the reaction. Microwave irradiation has also been shown to be effective in similar syntheses, significantly reducing reaction times.[2]

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Molecular Characterization

While specific spectral data for 2-Chloro-4-(piperidin-1-yl)pyrimidine are not available, the expected characteristics can be predicted based on its structure and data from analogous compounds.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the pyrimidine ring protons and the piperidine ring protons.

-

The two protons on the pyrimidine ring will likely appear as doublets in the aromatic region (δ 7.0-8.5 ppm).

-

The protons on the piperidine ring will appear in the aliphatic region (δ 1.5-4.0 ppm). The protons on the carbons adjacent to the nitrogen will be deshielded and appear at a higher chemical shift.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyrimidine and piperidine rings.

-

The carbons of the pyrimidine ring will appear in the downfield region (δ 150-170 ppm).

-

The carbons of the piperidine ring will be found in the upfield region (δ 20-50 ppm).

-

Predicted NMR Data:

| Moiety | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Pyrimidine C-H | ~8.0 (d), ~6.5 (d) | ~160, ~158, ~105 |

| Piperidine (α-CH₂) | ~3.6 (t) | ~45 |

| Piperidine (β-CH₂) | ~1.7 (m) | ~26 |

| Piperidine (γ-CH₂) | ~1.6 (m) | ~24 |

b) Infrared (IR) Spectroscopy

The IR spectrum will be characterized by vibrations of the pyrimidine and piperidine rings.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=N (pyrimidine) | 1550-1600 |

| C-H (aromatic) | 3000-3100 |

| C-H (aliphatic) | 2850-2950 |

| C-Cl | 700-800 |

c) Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Predicted Mass Spectrum Data:

| Ion | Predicted m/z | Notes |

| [M]⁺ | 197 | Corresponding to C₉H₁₂³⁵ClN₃ |

| [M+2]⁺ | 199 | Due to the ³⁷Cl isotope, with an intensity of approximately one-third of the [M]⁺ peak. |

Biological Activity and Signaling Pathways

While the specific biological activity of 2-Chloro-4-(piperidin-1-yl)pyrimidine has not been extensively reported, the pyrimidine scaffold is a well-established pharmacophore in drug discovery. Many pyrimidine derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Of particular interest is the structural similarity of 2-Chloro-4-(piperidin-1-yl)pyrimidine to known G protein-coupled receptor 119 (GPR119) agonists. GPR119 is a promising target for the treatment of type 2 diabetes and related metabolic disorders. A notable example is the clinical candidate BMS-903452, which features a substituted pyrimidine-piperidine core.[3] GPR119 activation leads to the release of incretin hormones such as glucagon-like peptide-1 (GLP-1), which in turn stimulates glucose-dependent insulin secretion.

GPR119 Signaling Pathway:

The activation of GPR119 by an agonist initiates a downstream signaling cascade that promotes insulin release.

Figure 2: GPR119 signaling pathway in pancreatic β-cells.

Experimental Workflow for Assessing GPR119 Agonist Activity:

A typical workflow to determine if a compound like 2-Chloro-4-(piperidin-1-yl)pyrimidine acts as a GPR119 agonist would involve several stages.

Figure 3: Workflow for GPR119 agonist screening.

Conclusion

2-Chloro-4-(piperidin-1-yl)pyrimidine is a molecule of interest due to its pyrimidine core, a privileged scaffold in medicinal chemistry. While direct experimental data is sparse, this guide provides a framework for its synthesis and characterization based on well-established chemical principles and data from analogous structures. The structural similarity to known GPR119 agonists suggests a potential role for this compound and its derivatives in the development of novel therapeutics for metabolic diseases. Further research is warranted to synthesize and characterize this compound and to explore its biological activities, particularly its potential as a GPR119 agonist.

References

- 1. 5429-00-5 CAS MSDS (2-CHLORO-4-PIPERIDIN-1-YL-PYRIMIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

"2-Chloro-4-(piperidin-1-yl)pyrimidine" CAS number and chemical data

CAS Number: 5429-00-5

This technical guide provides a comprehensive overview of 2-Chloro-4-(piperidin-1-yl)pyrimidine, a heterocyclic organic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Chemical Data and Properties

2-Chloro-4-(piperidin-1-yl)pyrimidine is a substituted pyrimidine featuring a chloro group at the 2-position and a piperidinyl moiety at the 4-position of the pyrimidine ring.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 5429-00-5 | [1][2] |

| Molecular Formula | C₉H₁₂ClN₃ | [2] |

| Molecular Weight | 197.67 g/mol | [2] |

| Appearance | White to off-white crystalline powder | General observation for similar compounds |

| Melting Point | Not explicitly available in the searched results. | |

| Boiling Point | Not explicitly available in the searched results. | [1] |

| Solubility | Soluble in organic solvents. | General observation for similar compounds |

Synthesis and Experimental Protocols

The synthesis of 2-Chloro-4-(piperidin-1-yl)pyrimidine typically involves a nucleophilic substitution reaction. A common synthetic route starts from a commercially available dichloropyrimidine.

General Synthesis Protocol:

A general method for the synthesis of similar piperidinyl pyrimidine derivatives involves the reaction of a corresponding chloropyrimidine with piperazine in the presence of a base. For instance, to a stirred solution of piperazine and potassium carbonate in water, the chloropyrimidine is added in small portions at an elevated temperature (e.g., 50-65°C). The reaction mixture is stirred for a period to ensure completion, after which it is cooled. The product can then be extracted using an organic solvent like chloroform, dried, and concentrated under reduced pressure.[3]

A patent for a similar compound, 2-chloro-4-(piperidinylmethyl)pyridine, describes a condensation reaction between 2-chloro-4-chloromethylpyridine and piperidine in DMF with potassium carbonate as a base, refluxing at 80°C for 6 hours.[4]

Experimental Workflow for Synthesis:

Caption: General workflow for the synthesis of 2-Chloro-4-(piperidin-1-yl)pyrimidine.

Applications in Drug Development

Substituted pyrimidines are a cornerstone in medicinal chemistry due to their wide range of biological activities. The incorporation of a piperidine moiety can further enhance the pharmacological profile of these compounds.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrimidine derivatives. While specific studies on 2-Chloro-4-(piperidin-1-yl)pyrimidine are not detailed in the provided search results, related compounds have shown significant activity. For example, various quinazoline-based pyrimidodiazepines have been synthesized and evaluated for their anticancer properties against a panel of 60 human tumor cell lines.[5][6] Some of these compounds exhibited high cytostatic and cytotoxic activity, with mechanisms of action potentially involving DNA binding.[5][6] Derivatives of 2-aminopyrimidine have also been investigated for their anticancer effects.[7]

Antimicrobial Activity

The pyrimidine scaffold is a common feature in many antimicrobial agents. Thiophenyl substituted pyrimidine derivatives have demonstrated effective antibacterial activity, particularly against Gram-positive strains, by inhibiting FtsZ polymerization and GTPase activity, which are crucial for bacterial cell division.[8] The synthesis of various pyrimidine derivatives and their subsequent evaluation have shown promising results against a range of bacterial and fungal pathogens.[9][10][11]

Other Potential Applications

The versatility of the pyrimidine core extends to other therapeutic areas. For instance, Minoxidil, a piperidinopyrimidine derivative, is a well-known medication for hypertension and hair loss.[12] Its mechanism involves the opening of potassium channels and potential nitric oxide agonism.[12] Furthermore, certain pyrimidine derivatives have been investigated as inhibitors of the pyrimidine biosynthesis pathway, which can suppress viral growth by amplifying the innate immune response.[13]

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by 2-Chloro-4-(piperidin-1-yl)pyrimidine have not been explicitly detailed in the available literature. However, based on the activities of related compounds, several potential mechanisms can be inferred.

-

Inhibition of Kinases: Many pyrimidine derivatives act as kinase inhibitors. For example, some pyrazolo[3,4-d]pyrimidines have been shown to inhibit EGFR tyrosine kinase phosphorylation.[14]

-

DNA Interaction: As seen with some anticancer pyrimidodiazepines, these molecules can interact with DNA through intercalation or groove binding, thereby disrupting DNA replication and transcription in cancer cells.[5][6]

-

Enzyme Inhibition: The antibacterial action of some pyrimidines involves the inhibition of essential bacterial enzymes like FtsZ, which is critical for cell division.[8]

-

Modulation of Ion Channels: As exemplified by Minoxidil, piperidinopyrimidines can act on ion channels, such as ATP-sensitive potassium channels.[12]

Logical Relationship of Potential Mechanisms:

Caption: Potential mechanism of action for 2-Chloro-4-(piperidin-1-yl)pyrimidine.

Conclusion

2-Chloro-4-(piperidin-1-yl)pyrimidine is a versatile chemical intermediate with considerable potential for the development of novel therapeutic agents. Its pyrimidine core, combined with a piperidine substituent, makes it a promising scaffold for targeting a variety of biological processes implicated in cancer, infectious diseases, and other conditions. Further research is warranted to fully elucidate its pharmacological profile, including detailed studies on its mechanism of action and efficacy in preclinical models. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic applications of this compound.

References

- 1. 5429-00-5 CAS MSDS (2-CHLORO-4-PIPERIDIN-1-YL-PYRIMIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. a2bchem.com [a2bchem.com]

- 3. 2-(1-Piperazinyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]

- 4. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]

- 5. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. op.niscpr.res.in [op.niscpr.res.in]

- 10. Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]

- 12. Minoxidil - Wikipedia [en.wikipedia.org]

- 13. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 2-Chloro-4-(piperidin-1-yl)pyrimidine in the Synthesis of Novel Bioactive Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its ability to mimic endogenous nucleobases and participate in various biological interactions. Within this privileged class of heterocycles, 2-Chloro-4-(piperidin-1-yl)pyrimidine has emerged as a versatile and valuable building block for the synthesis of novel compounds with diverse pharmacological potential. Its unique structural features, comprising a reactive chlorine atom at the 2-position and a piperidine moiety at the 4-position, offer a strategic platform for molecular elaboration and the introduction of diverse functionalities. This technical guide provides a comprehensive overview of the synthesis, properties, and reactivity of 2-Chloro-4-(piperidin-1-yl)pyrimidine, with a focus on its application in the generation of innovative bioactive molecules.

Synthesis and Physicochemical Properties

The synthesis of 2-Chloro-4-(piperidin-1-yl)pyrimidine is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. The starting material for this synthesis is typically 2,4-dichloropyrimidine. The greater reactivity of the chlorine atom at the C4 position of the pyrimidine ring, attributed to superior delocalization of the negative charge in the Meisenheimer intermediate, allows for a regioselective reaction with piperidine.[1]

A general synthetic protocol involves the dropwise addition of piperidine to a solution of 2,4-dichloropyrimidine in a suitable solvent, often in the presence of a base to neutralize the hydrogen chloride generated during the reaction. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product is typically isolated and purified using standard techniques such as extraction and column chromatography.

While detailed experimental data for the physical properties of 2-Chloro-4-(piperidin-1-yl)pyrimidine are not extensively reported in publicly available literature, some supplier information indicates that it is an off-white to light yellow solid. It is also reported to be slightly soluble in chloroform and methanol.[2]

Table 1: Physicochemical Properties of 2-Chloro-4-(piperidin-1-yl)pyrimidine

| Property | Value |

| CAS Number | 5429-00-5 |

| Molecular Formula | C₉H₁₂ClN₃ |

| Molecular Weight | 197.66 g/mol |

| Appearance | Off-white to light yellow solid |

| Solubility | Slightly soluble in chloroform and methanol |

| Storage Temperature | 2-8°C |

Note: The data in this table is based on limited available information from chemical suppliers and may not represent fully validated experimental values.

Experimental Protocols

General Procedure for the Synthesis of 2-Chloro-4-(piperidin-1-yl)pyrimidine

This protocol is a generalized procedure based on the principles of nucleophilic aromatic substitution on dichloropyrimidines.

Materials:

-

2,4-Dichloropyrimidine

-

Piperidine

-

Triethylamine (or another suitable base)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichloropyrimidine (1 equivalent) in the chosen anhydrous solvent.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, prepare a solution of piperidine (1 equivalent) and triethylamine (1.1 equivalents) in the same anhydrous solvent.

-

Add the piperidine solution dropwise to the cooled 2,4-dichloropyrimidine solution over a period of 30-60 minutes, while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2-Chloro-4-(piperidin-1-yl)pyrimidine.

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Reactivity and Applications in Novel Compound Synthesis

The synthetic utility of 2-Chloro-4-(piperidin-1-yl)pyrimidine lies in the reactivity of the remaining chlorine atom at the 2-position. This chloro-substituent is susceptible to displacement by a variety of nucleophiles, enabling the introduction of diverse functionalities and the construction of more complex molecular architectures. Key reactions that can be employed for the derivatization of this scaffold include:

-

Nucleophilic Aromatic Substitution (SNAr): The 2-chloro group can be readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols. This allows for the synthesis of a diverse library of 2-substituted-4-(piperidin-1-yl)pyrimidine derivatives.

-

Palladium-Catalyzed Cross-Coupling Reactions:

-

Suzuki Coupling: This reaction enables the formation of a carbon-carbon bond by coupling the 2-chloropyrimidine with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a powerful method for introducing aryl or heteroaryl substituents at the 2-position.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond between the 2-chloropyrimidine and a primary or secondary amine. This method is particularly useful for synthesizing 2-aminopyrimidine derivatives, which are a common feature in many bioactive molecules.

-

Experimental Workflow for Derivatization

Application in Kinase Inhibitor Synthesis

The pyrimidine core is a well-established scaffold in the design of kinase inhibitors, which are a critical class of drugs for the treatment of cancer and other diseases. The 2-amino-4-substituted pyrimidine motif is particularly prevalent in many approved and investigational kinase inhibitors. 2-Chloro-4-(piperidin-1-yl)pyrimidine serves as an excellent starting point for the synthesis of such compounds. For instance, a Buchwald-Hartwig amination reaction can be employed to introduce a variety of amine-containing fragments at the 2-position, leading to the generation of a library of potential kinase inhibitors.

Signaling Pathway Diagram: Generic Kinase Inhibition

Conclusion

2-Chloro-4-(piperidin-1-yl)pyrimidine is a strategically important building block in medicinal chemistry and drug discovery. Its synthesis from readily available starting materials and the reactivity of its 2-chloro substituent provide a versatile platform for the generation of diverse libraries of novel compounds. The application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, further expands the synthetic utility of this scaffold. While detailed biological data on derivatives of 2-Chloro-4-(piperidin-1-yl)pyrimidine is not yet widely published, the prevalence of the 2-amino-4-substituted pyrimidine motif in numerous bioactive compounds, particularly kinase inhibitors, underscores the significant potential of this building block for the development of future therapeutic agents. Further exploration of the chemical space accessible from 2-Chloro-4-(piperidin-1-yl)pyrimidine is a promising avenue for the discovery of new and effective drugs.

References

"2-Chloro-4-(piperidin-1-yl)pyrimidine" potential as an antimicrobial agent

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the antimicrobial potential of the pyrimidine scaffold. To date, a thorough search of scientific literature did not yield specific antimicrobial studies on the compound 2-Chloro-4-(piperidin-1-yl)pyrimidine . Therefore, this guide focuses on the broader class of pyrimidine derivatives to illustrate their potential as antimicrobial agents, drawing upon existing research for data, experimental protocols, and mechanisms of action.

Introduction: The Pyrimidine Core in Antimicrobial Drug Discovery

The pyrimidine ring is a fundamental heterocyclic structure and a key component of nucleic acids, making it a privileged scaffold in medicinal chemistry.[1] Pyrimidine derivatives have garnered significant attention due to their wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The urgent need for novel antimicrobial agents to combat the rise of multidrug-resistant pathogens has positioned pyrimidine-containing compounds as a promising area for the development of new therapeutics.[1]

The structural diversity that can be achieved through substitution on the pyrimidine ring allows for the fine-tuning of biological activity and the exploration of various mechanisms of action. This guide will delve into the documented antimicrobial activities of various pyrimidine derivatives, detail the experimental methodologies used in their evaluation, and explore known molecular targets and signaling pathways.

Quantitative Antimicrobial Activity of Pyrimidine Derivatives

The antimicrobial efficacy of various pyrimidine derivatives has been demonstrated against a range of bacterial and fungal pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) data from several studies, providing a comparative view of the potency of different structural classes of pyrimidine derivatives. It is important to note that the activity is highly dependent on the specific substitutions on the pyrimidine core.

| Compound Class/Derivative | Target Organism(s) | MIC (µg/mL) | Reference(s) |

| Thiophenyl-pyrimidines | |||

| Compound Bb2 | Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococci (VREs) | 2 | [1] |

| Pyrrolo[2,3-d]pyrimidines | |||

| Pleuromutilin derivatives | Methicillin-sensitive S. aureus (MSSA), MRSA, Methicillin-sensitive Staphylococcus epidermidis (MSSE), Methicillin-resistant S. epidermidis (MRSE), Enterococcus faecium | 0.0625 - 4 | [1] |

| Pyrimidin-2-ol/thiol/amine Analogues | |||

| 4-(4-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine | Bacillus subtilis | 0.96 µM/ml | [2] |

| 4-(4-Nitrophenyl)-6-phenylpyrimidin-2-amine | Staphylococcus aureus | 0.87 µM/ml | [2] |

| Pyrimidopyrimidine Derivatives | |||

| Compounds 3a, 3b, 3d, 4a-d, 9c, 10b | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, Aspergillus flavus | Not specified, but described as "excellent" | [3] |

| 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives | |||

| Compounds 9d, 9n, 9o, 9p | Gram-positive and Gram-negative bacteria | 0.25 - 2.0 | [4] |

| Pyrimidine-Incorporated Piperazine Derivatives | |||

| Compounds 4b, 4d, 5a, 5b | Various bacteria | Good activity at 40 | [5] |

| Compounds 4a, 4d, 4e, 5c, 5e | Various fungi | Significant activity at 40 | [5] |

Experimental Protocols

The evaluation of the antimicrobial potential of pyrimidine derivatives involves a series of standardized in vitro assays. The following are detailed methodologies for key experiments commonly cited in the literature.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely used technique.

Protocol:

-

Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This is then further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Compound Dilutions: The test compound is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

-

Controls: Positive control wells (containing the microorganism in broth without the compound) and negative control wells (containing broth only) are included. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is also typically tested as a positive control for the assay.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Agar Well Diffusion Method

This method is often used for preliminary screening of antimicrobial activity.

Protocol:

-

Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) is poured into sterile Petri dishes and allowed to solidify.

-

Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

-

Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

-

Application of Test Compound: A defined volume of the test compound at a specific concentration is added to each well.

-

Controls: A negative control (solvent used to dissolve the compound) and a positive control (a standard antibiotic) are also applied to separate wells.

-

Incubation: The plates are incubated under suitable conditions.

-

Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.

Potential Mechanisms of Action and Signaling Pathways

While the specific mechanism of action for 2-Chloro-4-(piperidin-1-yl)pyrimidine is unknown, several pyrimidine derivatives have been shown to exert their antimicrobial effects by targeting essential cellular processes in microorganisms.

Inhibition of Dihydrofolate Reductase (DHFR)

One of the most well-established mechanisms for antimicrobial pyrimidines is the inhibition of dihydrofolate reductase (DHFR).[6][7] DHFR is a key enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids. By inhibiting DHFR, these compounds disrupt DNA synthesis and repair, leading to cell death.[6]

Caption: Inhibition of Dihydrofolate Reductase (DHFR) by antimicrobial pyrimidine derivatives.

Inhibition of Bacterial Cell Division

Another identified target for some pyrimidine derivatives is the filamentous temperature-sensitive protein Z (FtsZ).[8][9] FtsZ is a crucial protein that forms the Z-ring at the site of cell division in bacteria.[10] Inhibition of FtsZ polymerization disrupts the formation of the septum, leading to filamentation of the bacteria and eventual cell death.[9][10]

Experimental and Developmental Workflow

The process of identifying and developing a novel antimicrobial agent from the pyrimidine class of compounds follows a structured workflow from initial synthesis to biological evaluation.

Caption: General workflow for the development of pyrimidine-based antimicrobial agents.

Conclusion

The pyrimidine scaffold represents a versatile and promising platform for the discovery of novel antimicrobial agents. The extensive body of research on pyrimidine derivatives highlights their potential to combat a wide range of bacterial and fungal pathogens, including drug-resistant strains. While specific data on "2-Chloro-4-(piperidin-1-yl)pyrimidine" is not currently available, the broader family of pyrimidine compounds demonstrates significant antimicrobial activity through various mechanisms of action. Further investigation into specifically substituted pyrimidines, such as the one highlighted in this topic, is warranted to explore their potential contribution to the antimicrobial arsenal. Future research should focus on synthesizing and evaluating such novel derivatives and elucidating their specific molecular targets to pave the way for the development of new and effective antimicrobial therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Antimicrobials that affect the synthesis and conformation of nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Dihydrofolate reductase inhibitors as antibacterial agents. | Sigma-Aldrich [sigmaaldrich.com]

- 6. Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Targeting Bacterial Cell Division: A Binding Site-Centered Approach to the Most Promising Inhibitors of the Essential Protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

The Untapped Potential of 2-Chloro-4-(piperidin-1-yl)pyrimidine: A Review of Related Anticancer Agents

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: While "2-Chloro-4-(piperidin-1-yl)pyrimidine" has not been specifically evaluated as an anticancer agent in publicly available literature, the broader class of 2,4-substituted pyrimidine derivatives has garnered significant interest in oncology research. These compounds have demonstrated a wide range of biological activities, including potent cytotoxicity against various cancer cell lines. This document provides a comprehensive overview of the synthesis, in vitro anticancer activity, and proposed mechanisms of action for structurally related pyrimidine derivatives, offering a valuable resource for researchers interested in exploring the potential of this chemical scaffold.

Introduction to Pyrimidine Derivatives in Oncology

The pyrimidine ring is a fundamental component of nucleic acids, making it a privileged scaffold in the design of anticancer therapeutics.[1][2] Pyrimidine analogs have been developed to interfere with DNA and RNA synthesis and repair, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1] The versatility of the pyrimidine core allows for substitutions at various positions, leading to a diverse library of compounds with a wide array of biological targets.[2][3][4]

Synthesis of 2,4-Substituted Pyrimidine Derivatives

The synthesis of 2,4-substituted pyrimidine derivatives often begins with a di-substituted pyrimidine, such as 2,4-dichloropyrimidine or 4,6-dichloropyrimidine.[3] Nucleophilic substitution reactions are commonly employed to introduce various functional groups at the 2 and 4 positions. For instance, the synthesis of novel pyrimidine derivatives with potential anticancer activity has been achieved by reacting 4,6-dichloro-pyrimidine with hydrazine hydrate, followed by further reactions to introduce dihydronaphthalene and alkylamine moieties.[3] Microwave-assisted synthesis has also been utilized to efficiently produce unique pyrimidine anchored derivatives.[5][6]

In Vitro Anticancer Activity of Pyrimidine Derivatives

Numerous studies have demonstrated the cytotoxic effects of various 2,4-substituted pyrimidine derivatives against a panel of human cancer cell lines. The data from several key studies are summarized below.

Table 1: Cytotoxicity of 2-amino-4-chloro-pyrimidine Derivatives

| Compound | Cancer Cell Line | EC50 (µM) |

| Derivative 6 (with bromophenyl piperazine moiety) | HCT116 (Colon) | 89.24 ± 1.36 |

| MCF7 (Breast) | 89.37 ± 1.17 | |

| Derivative 1 (with 4-methyl piperazine moiety) | HCT116 (Colon) | 209.17 ± 1.23 |

| MCF7 (Breast) | 221.91 ± 1.37 | |

| Doxorubicin (Control) | HCT116 (Colon) | 2.0 |

| MCF7 (Breast) | 0.98 |